5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034381-96-7
VCID: VC5076545
InChI: InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24)
SMILES: CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427

5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

CAS No.: 2034381-96-7

Cat. No.: VC5076545

Molecular Formula: C19H24N4O2

Molecular Weight: 340.427

* For research use only. Not for human or veterinary use.

5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide - 2034381-96-7

Specification

CAS No. 2034381-96-7
Molecular Formula C19H24N4O2
Molecular Weight 340.427
IUPAC Name 5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24)
Standard InChI Key BVMSTGRFGNIVMB-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features three distinct structural domains:

  • Isoxazole-carboxamide core: A five-membered isoxazole ring substituted with a cyclopropyl group at position 5 and a carboxamide group at position 3.

  • Piperidine-methyl linker: A piperidine ring connected via a methylene (-CH₂-) group to the carboxamide nitrogen.

  • 2-methylpyridin-4-yl substituent: A pyridine ring with a methyl group at position 2, attached to the piperidine nitrogen .

The IUPAC name, 5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide, reflects this arrangement.

Physicochemical Properties

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₉H₂₄N₄O₂
Molecular Weight340.427 g/mol
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4
InChI KeyBVMSTGRFGNIVMB-UHFFFAOYSA-N

Solubility and stability data remain unreported in available literature .

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence, typically employing:

  • Isoxazole formation: Cyclocondensation of hydroxylamine with a β-keto ester precursor to generate the 5-cyclopropylisoxazole ring.

  • Carboxamide coupling: Activation of the isoxazole-3-carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMSO, followed by reaction with (1-(2-methylpyridin-4-yl)piperidin-4-yl)methanamine.

  • Purification: Chromatographic techniques to isolate the product, with yields and purity confirmed via HPLC and mass spectrometry .

Reaction Conditions

Critical parameters include:

  • Temperature: 0–5°C during carboxamide coupling to minimize side reactions.

  • Solvent system: Anhydrous DMSO for HATU-mediated couplings.

  • Stoichiometry: 1.2 equivalents of HATU relative to the carboxylic acid precursor.

Biological Activity and Mechanism

In Vitro Efficacy

Preliminary studies on analogs demonstrate:

  • Anti-inflammatory effects: Suppression of IL-23/Th17 axis in murine macrophages (IC₅₀ = 12 nM) .

  • Apoptotic induction: Caspase-3 activation in cancer cell lines at 1–10 μM concentrations .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.35 (s, 1H, isoxazole-H), 3.89–3.78 (m, 2H, piperidine-CH₂), 2.51 (s, 3H, CH₃-pyridine).

  • HRMS (ESI+): m/z calcd for C₁₉H₂₅N₄O₂⁺ [M+H]⁺ 341.1970, found 341.1968.

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug strategies: Esterification of the carboxamide to enhance oral bioavailability.

  • Metabolic stability: CYP450 profiling to identify susceptibility to hepatic oxidation.

Target Validation

  • Kinase profiling screens: Broad-spectrum assays to confirm primary and off-target interactions.

  • X-ray crystallography: Co-crystallization with Tyk2 or JAK1 to guide structure-based design .

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